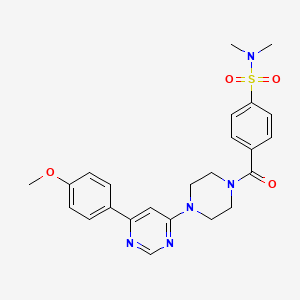![molecular formula C22H17FN2OS B2724587 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile CAS No. 338966-67-9](/img/structure/B2724587.png)
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a thienyl group, and a nitrile group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate, often through the reaction of 2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine.
Coupling Reaction: The thienyl intermediate is then coupled with 4-(dimethylamino)benzaldehyde using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Acrylonitrile Formation: The final step involves the addition of acrylonitrile to the coupled product, typically under basic conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic rings.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]-2-[5-(2-chlorobenzoyl)-2-thienyl]acrylonitrile
- 3-[4-(Dimethylamino)phenyl]-2-[5-(2-bromobenzoyl)-2-thienyl]acrylonitrile
- 3-[4-(Dimethylamino)phenyl]-2-[5-(2-methylbenzoyl)-2-thienyl]acrylonitrile
Uniqueness
Compared to similar compounds, 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, often enhancing its pharmacological properties.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS/c1-25(2)17-9-7-15(8-10-17)13-16(14-24)20-11-12-21(27-20)22(26)18-5-3-4-6-19(18)23/h3-13H,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMPHFPQRSLTK-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

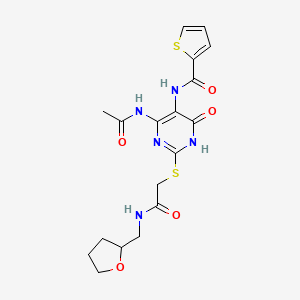
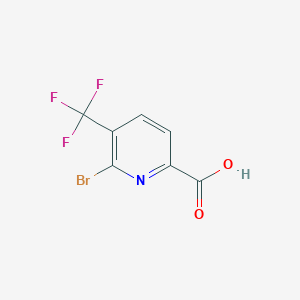
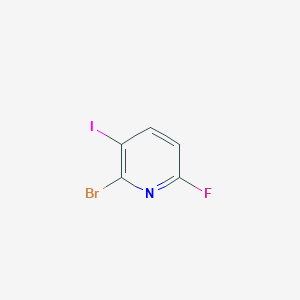
![2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2724513.png)
![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)
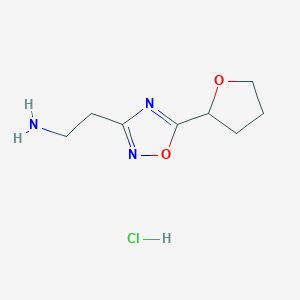
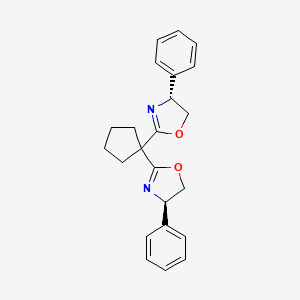
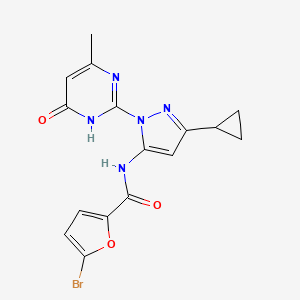
![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZA-BICYCLO[3.2.1]-OCT-3-YL)-ACETIC ACID](/img/structure/B2724522.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)
